N-(Trifluoroacetyl)pyrrolidine
Description
Historical Context and Evolution of Research on N-Trifluoroacetylated Nitrogen Heterocycles
The study of nitrogen heterocycles, a core component of many natural products and pharmaceuticals, has a long and rich history. rsc.org The introduction of fluorine into these molecules, a more recent development, has been driven by the desire to modulate their biological and chemical properties. Trifluoroacetylation, the process of adding a trifluoroacetyl group, initially gained traction as a method for protecting amine groups during complex chemical syntheses. epa.govresearchgate.net This protective strategy was particularly useful in the synthesis of energetic materials and in peptide chemistry. researchgate.netarkat-usa.org
Over time, the focus of research has shifted from merely using the trifluoroacetyl group as a protecting agent to exploring its role in creating novel, functional molecules. Scientists began to recognize that the strong electron-withdrawing nature of the trifluoroacetyl group could significantly influence the reactivity and biological activity of the parent heterocycle. This has led to a growing body of research on N-trifluoroacetylated heterocycles as key intermediates in the synthesis of complex targets and as bioactive compounds in their own right. epa.govnih.gov The development of more efficient trifluoroacetylation reagents and methods has further accelerated this field of study. researchgate.net
Strategic Importance of the Trifluoroacetyl Moiety in Synthetic Design
The trifluoroacetyl group (CF3CO-) is a powerful tool in synthetic organic chemistry due to its unique electronic and steric properties. Its strategic importance stems from several key characteristics:
Electron-Withdrawing Nature : The three fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This significantly influences the reactivity of the nitrogen atom it is attached to and can affect the reactivity of the entire heterocyclic ring.
Modulation of Physicochemical Properties : The incorporation of a trifluoromethyl group can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Protecting Group : As mentioned, the trifluoroacetyl group serves as an effective protecting group for amines. epa.govresearchgate.net It is stable under various reaction conditions and can be readily removed when needed. researchgate.net
Activation for Further Reactions : The trifluoroacetyl group can activate the adjacent carbonyl group for nucleophilic attack, facilitating a range of chemical transformations. scbt.com
The strategic placement of a trifluoroacetyl group on a pyrrolidine (B122466) scaffold allows chemists to fine-tune the molecule's properties for specific applications, from creating new pharmaceuticals to developing novel catalysts.
Overview of Pyrrolidine Scaffold Significance in Chemical Sciences
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. nih.govfrontiersin.org Its significance in chemical sciences is multifaceted:
Prevalence in Bioactive Molecules : The pyrrolidine scaffold is a core component of numerous pharmaceuticals, including anticancer, antidiabetic, antiviral, and anti-inflammatory agents. frontiersin.orgtandfonline.com In fact, it is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs. nih.gov
Three-Dimensional Structure : Unlike flat aromatic rings, the non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.net This is crucial for designing drugs that can bind effectively to the complex 3D structures of biological targets like proteins and enzymes.
Stereochemistry : The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers. nih.govresearchgate.net The specific spatial arrangement of substituents on the ring can have a profound impact on a molecule's biological activity. researchgate.net
Synthetic Versatility : The pyrrolidine ring can be synthesized and functionalized through a wide range of chemical reactions, making it a versatile building block for medicinal chemists. researchgate.net
The combination of these features makes the pyrrolidine scaffold a highly privileged structure in drug discovery and a cornerstone of modern medicinal chemistry.
Research Objectives and Scope Pertaining to N-(Trifluoroacetyl)pyrrolidine
Research on this compound is driven by the goal of leveraging the unique properties of both the trifluoroacetyl group and the pyrrolidine scaffold. The primary objectives include:
Synthesis of Novel Derivatives : Developing new and efficient methods to synthesize this compound and its derivatives with diverse substitution patterns. smolecule.com
Exploration of Chemical Reactivity : Investigating the chemical reactions that this compound can undergo, including electrophilic and nucleophilic substitutions, to create more complex molecules. smolecule.com
Applications in Asymmetric Synthesis : Utilizing chiral derivatives of this compound as building blocks or catalysts in asymmetric synthesis to produce enantiomerically pure compounds. chemicalbook.com
Investigation of Biological Activity : Screening this compound and its derivatives for potential therapeutic applications, such as anticancer and antimicrobial agents. smolecule.com For instance, certain derivatives have shown the ability to regulate apoptosis-related genes in cancer cell lines. nih.gov
The scope of this research is focused on understanding the fundamental chemistry of this compound and harnessing its potential for the creation of new and valuable chemical entities.
Interactive Data Table: Properties of this compound Derivatives
| Compound Name | Molecular Formula | Application/Property | Reference |
| (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride | C₇H₇ClF₃NO₂ | Chiral derivatizing agent for GC-MS analysis | chemicalbook.comsigmaaldrich.com |
| (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide (B126068) | Not specified | Regulates apoptotic activities in HepG2 cells | nih.gov |
| (R)-2-(3,4-dimethoxybenzoyl)-1-trifluoroacetyl-pyrrolidine | Not specified | Synthetic intermediate | prepchem.com |
| (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl)]-N-cyclohexyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide | C₃₅H₃₉F₃N₂O₅ | Peptidomimetic synthesis | acs.org |
| 5-Oxo-1-(trifluoroacetyl)proline | C₇H₆F₃NO₄ | Building block with a defined stereocenter | vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2 |
InChI Key |
YFYRIJLSZRYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Trifluoroacetyl Pyrrolidine and Its Derivatives
Direct N-Trifluoroacetylation of Pyrrolidine (B122466) and Substituted Pyrrolidines
The direct introduction of a trifluoroacetyl group onto the nitrogen atom of a pyrrolidine ring is a fundamental and widely employed transformation. Various reagents and strategies have been developed to achieve this efficiently.
Utilization of Trifluoroacetic Anhydride (B1165640) and Related Reagents
Trifluoroacetic anhydride (TFAA) stands out as a highly effective and common reagent for the N-trifluoroacetylation of pyrrolidines. researchgate.netresearchgate.net Its high reactivity allows for rapid and often quantitative conversion of the secondary amine of the pyrrolidine ring to the corresponding trifluoroacetamide. This reactivity is attributed to the strong electron-withdrawing effect of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the amine. quora.com
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a base to neutralize the trifluoroacetic acid byproduct. Common bases include triethylamine (B128534) or pyridine.
| Reagent | Substrate | Product | Conditions | Yield |
| Trifluoroacetic Anhydride (TFAA) | Pyrrolidine | N-(Trifluoroacetyl)pyrrolidine | Et3N, CH2Cl2, 0 °C to rt | High |
| Trifluoroacetic Anhydride (TFAA) | Substituted Pyrrolidines | N-(Trifluoroacetyl) substituted pyrrolidines | Base, Solvent | Generally Good to Excellent |
| S-Ethyl trifluorothioacetate | Amines | N-Trifluoroacetylamines | - | - |
| Alkyl trifluoroacetates | Amines | N-Trifluoroacetylamines | Excess reagent | - |
This table presents a generalized overview of N-trifluoroacetylation reactions. Specific yields and conditions can vary based on the substrate and reaction scale.
Other related reagents for trifluoroacetylation include S-ethyl trifluorothioacetate and various alkyl trifluoroacetates. While these are also effective, they are generally less reactive than TFAA and may require more forcing conditions. google.com The choice of reagent can be influenced by the substrate's sensitivity and the desired reaction conditions.
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of this compound derivatives, often combining multiple reaction steps in a single vessel.
For instance, a one-pot approach could involve the in-situ formation of a pyrrolidine derivative followed by direct N-trifluoroacetylation without isolation of the intermediate. Such strategies are particularly valuable in the construction of complex molecules where the pyrrolidine moiety is introduced and functionalized sequentially. Research has demonstrated one-pot syntheses of various pyrrole (B145914) and pyrazole (B372694) derivatives, showcasing the versatility of this approach in heterocyclic chemistry. libretexts.orgmdpi.com
Mechanistic Studies of Acylation Reactions
The mechanism of N-acylation of amines with anhydrides is a well-established process involving nucleophilic acyl substitution. The reaction initiates with the nucleophilic attack of the nitrogen atom of the pyrrolidine on one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. libretexts.org This leads to the formation of a tetrahedral intermediate.
The high reactivity of trifluoroacetic anhydride compared to acetic anhydride is due to the strong inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbons. quora.com Kinetic studies of the reactions of secondary amines like pyrrolidine with acylating agents have provided insights into the reaction rates and the influence of catalysts. scilit.com General base catalysis is often observed in these reactions, where a base assists in the deprotonation of the nucleophile, enhancing its reactivity. scilit.com The collapse of the tetrahedral intermediate then occurs, with the departure of a trifluoroacetate (B77799) anion as the leaving group, to yield the stable this compound and a molecule of trifluoroacetic acid. The presence of a base is crucial to neutralize the acidic byproduct, which could otherwise protonate the starting amine and render it non-nucleophilic.
Synthesis of Chiral this compound Analogs
Chiral pyrrolidine derivatives are of immense importance in asymmetric synthesis and drug discovery. The synthesis of enantiomerically pure or enriched this compound analogs requires stereocontrolled synthetic methods.
Diastereoselective and Enantioselective Synthetic Routes
The stereoselective synthesis of chiral pyrrolidines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral precursors. jiangnan.edu.cn Once the chiral pyrrolidine is obtained, subsequent N-trifluoroacetylation typically proceeds without affecting the stereocenter.
A robust approach for the diastereoselective trifluoroacetylation of highly substituted pyrrolidines has been reported based on a Dakin-West reaction of pyrrolidine-2-carboxylic acid derivatives. quora.comresearchgate.net This method allows for the stereoselective assembly of the pyrrolidine scaffold, followed by the introduction of the trifluoroacetyl group.
| Method | Key Feature | Stereochemical Outcome |
| Chiral Auxiliary Directed Synthesis | Use of a removable chiral group to direct stereochemistry. | High diastereoselectivity. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivity. |
| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules like proline. | Enantiomerically pure products. |
| Dakin-West Reaction | Diastereoselective trifluoroacetylation of substituted pyrrolidine-2-carboxylic acids. | Controlled diastereoselectivity. quora.comresearchgate.net |
This table summarizes common strategies for the synthesis of chiral pyrrolidine derivatives.
Enantioselective methods often employ chiral catalysts to control the formation of a specific enantiomer of a pyrrolidine derivative from a prochiral starting material. organic-chemistry.org These methods are highly sought after for their efficiency in generating optically active compounds.
Resolution Techniques for Chiral this compound Intermediates
When a racemic mixture of a chiral this compound is obtained, resolution techniques can be employed to separate the enantiomers.
Classical Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. Following separation, the resolving agent is removed to yield the individual enantiomers.
Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. nih.gov Supercritical fluid chromatography (SFC) with chlorinated chiral stationary phases has shown effectiveness in the resolution of pyrrolidone derivatives. nih.gov
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. researchgate.net For example, a lipase (B570770) could selectively hydrolyze one enantiomer of an this compound ester derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This chemoenzymatic approach can provide access to enantiomerically pure compounds under mild conditions. nih.gov
Green Chemistry Approaches and Sustainable Synthesis
The development of environmentally benign synthetic routes is a central goal in modern chemistry. For the synthesis of this compound and its derivatives, this involves a shift away from traditional methods that often rely on volatile organic solvents and stoichiometric reagents, towards cleaner and more efficient processes.
The elimination of solvents in chemical reactions is a key aspect of green chemistry, as solvents constitute a significant portion of chemical waste. Concurrently, the use of catalysts allows for reactions to proceed under milder conditions and with greater selectivity, often reducing energy consumption and byproduct formation.
Mechanochemical Synthesis:
One promising solvent-free approach is mechanochemistry, where mechanical force, typically through ball milling, is used to initiate chemical reactions. acs.orgucm.es This technique has been successfully applied to the synthesis of various amides. rsc.org In a mechanochemical approach to this compound, pyrrolidine and a trifluoroacetylating agent would be combined in a milling vessel. The mechanical energy from the milling process would provide the activation energy for the reaction, eliminating the need for a solvent.
Catalysts can also be incorporated into mechanochemical reactions. For instance, a solid-state catalyst could be added to the milling jar to increase the reaction rate and selectivity. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles have been demonstrated for a wide range of amide formations. rsc.orgorganic-chemistry.org
Catalyst- and Solvent-Free Reductive Amination:
Recent advancements have shown the synthesis of N-substituted pyrrolidones from levulinic acid in a catalyst- and solvent-free manner using a reducing agent. nih.gov While not a direct trifluoroacetylation, this demonstrates the feasibility of conducting reactions to form pyrrolidine derivatives without the need for traditional solvents or catalysts. A similar catalyst- and solvent-free approach for the N-trifluoroacetylation of indoles using trifluoroacetic acid has also been reported. researchgate.netacs.org
Pyrrolidinium (B1226570) Ionic Liquids as Catalysts:
Ionic liquids, particularly those derived from pyrrolidine such as pyrrolidinium acetate, have been explored as green and recyclable catalysts for various organic transformations. thieme-connect.de These reactions can often be conducted under solvent-free conditions. thieme-connect.de The use of a pyrrolidinium-based ionic liquid could potentially catalyze the trifluoroacetylation of pyrrolidine, offering a recyclable and environmentally friendly catalytic system.
The following table summarizes potential solvent-free and catalytic methods for the synthesis of this compound:
| Method | Description | Potential Advantages |
| Mechanochemistry | Reaction induced by mechanical force (ball milling) in the absence of a solvent. acs.orgucm.es | Solvent-free, potentially faster reaction times, can enable reactions between solids. |
| Catalyst- and Solvent-Free | Direct reaction of pyrrolidine with a trifluoroacetylating agent without any added catalyst or solvent. nih.govresearchgate.netacs.org | High atom economy, simplified purification, reduced waste. |
| Ionic Liquid Catalysis | Use of a recyclable pyrrolidinium-based ionic liquid as a catalyst under solvent-free conditions. thieme-connect.de | Recyclable catalyst, mild reaction conditions, potential for high yields. |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. rsc.org
The trifluoroacetylation of pyrrolidine can be achieved using various reagents, with trifluoroacetic anhydride being a common choice. The reaction proceeds as follows:
Reaction of Pyrrolidine with Trifluoroacetic Anhydride:
(CH₂)₄NH + (CF₃CO)₂O → (CH₂)₄NCOCF₃ + CF₃COOH
To calculate the theoretical atom economy for this reaction, we use the formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy Calculation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pyrrolidine | C₄H₉N | 71.12 |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 |
| This compound | C₆H₈F₃NO | 167.13 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 |
Calculation:
Percent Atom Economy = (167.13 / (71.12 + 210.03)) x 100 ≈ 59.46%
This calculation reveals that a significant portion of the reactant atoms end up in the byproduct, trifluoroacetic acid. While this byproduct may have its own uses, from an atom economy perspective for the synthesis of the target molecule, this represents a loss of efficiency.
Alternative Trifluoroacetylating Agents:
To improve the atom economy, alternative trifluoroacetylating agents can be considered. One such agent is N-(Trifluoroacetyl)succinimide. organic-chemistry.org The reaction with pyrrolidine would proceed as follows:
(CH₂)₄NH + C₈H₄F₃NO₃ → (CH₂)₄NCOCF₃ + C₄H₅NO₂ (Succinimide)
Atom Economy Comparison:
To fully assess the atom economy of using N-(Trifluoroacetyl)succinimide, the synthesis of the reagent itself must be considered. It is typically prepared from succinimide (B58015) and trifluoroacetic anhydride. organic-chemistry.org A comprehensive analysis would involve a multi-step atom economy calculation. However, even without a full calculation, it is evident that substitution reactions inherently have lower atom economies compared to addition reactions, where the atom economy is 100%. rsc.org
The following table compares the atom economy of different reaction types:
| Reaction Type | General Equation | Theoretical Atom Economy |
| Addition | A + B → C | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | < 100% |
Chemical Reactivity and Mechanistic Investigations of N Trifluoroacetyl Pyrrolidine
Hydrolysis and De-Trifluoroacetylation Reactions
The trifluoroacetyl group can be cleaved from the pyrrolidine (B122466) ring under both acidic and basic conditions. smolecule.com
Acid-Catalyzed Hydrolysis Investigations
Amide bonds, such as the one in N-(trifluoroacetyl)pyrrolidine, are generally stable under mildly acidic conditions. nih.gov However, the hydrolysis of amides can be facilitated under more vigorous acidic conditions or when structural features promote intramolecular catalysis. nih.gov For instance, the complete hydrolysis of peptides to their constituent amino acids typically requires treatment with 6 N HCl at 100 °C. nih.gov
Research on the hydrolysis of N-acylpyrroles has provided evidence for the hydration of N-trifluoroacetylpyrrole in aqueous solution, forming a tetrahedral intermediate. rsc.orgrsc.org This observation is significant as it represents experimental evidence for the existence of a simple tetrahedral intermediate in the acid-catalyzed hydrolysis of amides. rsc.org
Base-Mediated Cleavage Studies
The trifluoroacetyl group can be removed under basic conditions. google.com For instance, in the context of protected amino acids, the trifluoroacetyl group is known to be cleavable by basic hydrolysis. google.com This method is often employed in synthetic chemistry to deprotect the amino functionality. The specific conditions for the base-mediated cleavage of this compound can vary, but it generally involves treatment with an aqueous base.
Nucleophilic Reactions Involving the Trifluoroacetyl Group
The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group, making it susceptible to attack by nucleophiles. scbt.comchemrxiv.org
Reactions with Organometallic Reagents
N-acylpyrrolidines can react with organometallic reagents. While specific examples involving this compound and organometallic reagents are not detailed in the provided results, related transformations provide insight. For example, N-Tfa- and N-Fmoc-(α-aminoacyl)benzotriazoles serve as chiral C-acylating reagents in Friedel-Crafts reactions. acs.org Additionally, a general method for the stereospecific cross-coupling of enantioenriched N-trifluoroacetyl-2-tricyclohexylstannyl pyrrolidine with thioesters has been developed, demonstrating the utility of the trifluoroacetyl-protected pyrrolidine in palladium-catalyzed acylation reactions. nih.gov These reactions highlight the potential for the trifluoroacetyl group to participate in carbon-carbon bond-forming reactions.
Amide Bond Transformations and Reductions
The reduction of the amide bond in N-acylpyrrolidines is a challenging transformation due to the low reduction potential of amides. thieme-connect.de However, methods for the reductive ring-opening of N-acylpyrrolidines have been developed. These reactions often proceed through highly reactive carbanion or carbon-centered radical intermediates. thieme-connect.de For example, the ring opening of N-acylpyrrolidines has been achieved using reducing agents like TmI2. nih.govchemrxiv.org More recent advancements utilize photoredox catalysis in combination with a Lewis acid to achieve reductive C-N bond cleavage in N-benzoyl pyrrolidines. nih.govchemrxiv.orgacs.org In one study, it was noted that this compound did not undergo this specific photoredox-catalyzed ring-opening reaction under the tested conditions, suggesting that the electronic nature of the trifluoroacetyl group prevents the initial single-electron transfer step. nih.govresearchgate.net
Transformations of the Pyrrolidine Ring System
The pyrrolidine ring itself can undergo various transformations, although the presence of the N-trifluoroacetyl group can influence its reactivity. The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in reactions with electrophiles. smolecule.com However, the electron-withdrawing trifluoroacetyl group reduces the nucleophilicity of the pyrrolidine nitrogen.
Recent research has focused on the "skeletal remodeling" of pyrrolidines, which involves the cleavage of the C-N bonds within the ring to form new cyclic or acyclic structures. nih.gov These transformations often require specific catalytic systems to overcome the inherent stability of the unstrained pyrrolidine ring. nih.govacs.org For example, a combination of a Lewis acid and photoredox catalysis has been successfully employed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine, leading to the formation of various functionalized products. nih.gov This methodology has been used to convert pyrrolidines into aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.org
C-N Bond Cleavage and Ring Opening Reactions
The cleavage of the C-N bond in the pyrrolidine ring is a challenging transformation due to the unstrained nature of the five-membered ring. nih.govacs.org While various methods have been developed for N-acyl pyrrolidines, the N-trifluoroacetyl group imparts exceptional stability to this bond.
Recent research has focused on reductive C-N bond cleavage using a combination of Lewis acid and photoredox catalysis. nih.govresearchgate.net This method involves a single-electron transfer to the amide carbonyl, which is facilitated by a Lewis acid, leading to the formation of an aminoketyl radical intermediate that subsequently undergoes ring opening. nih.govacs.org However, the electronic properties of the N-acyl substituent are critical for the success of this reaction.
In a comparative study, 2-methyl substituted pyrrolidines with different N-acyl groups were subjected to these catalytic conditions. While the N-benzoyl derivative underwent efficient ring-opening, the N-trifluoroacetyl derivative was found to be completely unreactive. nih.govacs.org The strong electron-withdrawing nature of the trifluoroacetyl group deactivates the amide carbonyl, making the initial single-electron transfer event significantly more difficult. Cyclic voltammetry experiments have confirmed this observation, showing no change in the reduction potential of this compound in the presence of a Lewis acid, in stark contrast to N-benzoyl pyrrolidine. nih.gov This resistance to reductive cleavage makes this compound a poor substrate for ring-opening reactions that proceed via this mechanism.
Table 1: Effect of N-Acyl Group on Photoredox-Catalyzed Ring Opening of 2-Methylpyrrolidines
| Entry | N-Acyl Group | Substrate | Product Yield | Reference |
|---|---|---|---|---|
| 1 | Benzoyl | N-Benzoyl-2-methylpyrrolidine | 88% | nih.gov, acs.org |
| 2 | Acetyl | N-Acetyl-2-methylpyrrolidine | No Reaction | nih.gov, acs.org |
| 3 | Trifluoroacetyl | N-(Trifluoroacetyl)-2-methylpyrrolidine | No Reaction | nih.gov, acs.org |
C-C Bond Formation via Intermolecular Radical Addition
Protocols that achieve C-C bond formation through intermolecular radical addition are often coupled with an initial ring-opening event. The photoredox-catalyzed C-N bond cleavage of N-acyl pyrrolidines generates a carbon-centered radical, which can then be trapped by various radical acceptors like styrenes or alkynes to form new C-C bonds. nih.govacs.org
However, since this compound is resistant to the initial C-N bond cleavage under these conditions, it cannot serve as a precursor for the carbon radical required for the subsequent intermolecular addition. nih.govacs.org Therefore, this specific pathway for C-C bond formation is not viable for this compound.
Alternative strategies for radical addition could potentially involve the formation of an enamine from this compound. Enamines are known to participate in radical reactions. researchgate.netnih.gov However, the formation of a stable radical intermediate directly from the this compound ring for intermolecular C-C bond formation remains a significant challenge due to the inherent stability of the scaffold.
Functionalization of the Pyrrolidine Ring
Functionalization of the pyrrolidine ring in this compound derivatives is a key strategy for creating complex molecules. This can be achieved by introducing functional groups onto the pyrrolidine ring either before or after the N-trifluoroacetylation step.
The synthesis of complex molecules such as (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide demonstrates that substituents like hydroxyl groups can be incorporated into the pyrrolidine framework. smolecule.com In such multi-step syntheses, a pre-functionalized pyrrolidine ring is often used as the starting material, followed by the introduction of the trifluoroacetyl group in a later step. smolecule.com
Alkylation, the introduction of an alkyl group, is a fundamental method for functionalization. wikipedia.org For N-acyl pyrrolidines, this can sometimes be achieved by deprotonation at the α-carbon to form an enolate, followed by reaction with an electrophile. However, the strong electron-withdrawing effect of the trifluoroacetyl group significantly increases the acidity of the α-protons, but can also influence the stability and reactivity of the resulting anion. Defluorinative alkylation has been reported for trifluoroacetaldehyde (B10831) N,O-acetal derivatives using alkyllithium reagents, suggesting complex reactivity patterns for related structures. rsc.org
Table 2: Examples of Functionalized this compound Derivatives
| Compound Name | Key Functional Group on Pyrrolidine Ring | Reference |
|---|---|---|
| (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride | Carbonyl chloride at C2 | sigmaaldrich.com |
| (2S,4R)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide | Hydroxyl at C4, Carboxamide at C2 | smolecule.com |
| S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole | Indole (B1671886) at C2 |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for molecular synthesis. However, the application to this compound is highly dependent on the reaction type, as the electronic properties of the trifluoroacetyl group play a defining role.
Cross-Coupling Reactions of this compound Derivatives
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. mdpi.comiitk.ac.in In the context of this compound, the trifluoroacetyl group is typically viewed as a robust protecting group that is stable to many cross-coupling conditions.
Synthetic strategies often involve performing a cross-coupling reaction on a molecule that contains a pyrrolidine ring, followed by the installation of the trifluoroacetyl group. For instance, the synthesis of S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole may involve a palladium-catalyzed Sonogashira coupling to construct the core indole structure, which is subsequently attached to the pyrrolidine ring. The final step is the N-trifluoroacetylation using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).
Direct cross-coupling reactions on a pre-functionalized this compound ring (e.g., a halo-substituted derivative) are less common. The electron-deficient nature of the ring may alter its reactivity in standard catalytic cycles that involve oxidative addition to a C-X bond (where X is a halide). The trifluoroacetyl group's stability makes it more suitable as a terminal modification rather than an active participant in the coupling itself.
C-H Activation Strategies
Direct C-H activation and functionalization provide an efficient route to modify molecular scaffolds. thieme-connect.com These reactions often rely on a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond to facilitate cleavage. thieme-connect.comnih.gov
The amide functionality can sometimes act as a directing group in palladium-catalyzed C-H functionalization. nih.govnih.gov However, the N-trifluoroacetyl group is a very weakly coordinating and strongly deactivating group, making it an ineffective directing group for the activation of adjacent C(sp³)–H bonds on the pyrrolidine ring. thieme-connect.com Research on C-H activation of saturated heterocycles like pyrrolidine has shown that effective directing groups, such as N-(2-pyridyl) or N-(2-pyridyl)sulfonyl, are typically required to achieve high reactivity and selectivity. thieme-connect.comnih.gov For example, Rh-catalyzed carbonylation of N-(2-pyridyl)pyrrolidines proceeds efficiently at the α-C-H bond, whereas similar reactivity is not observed with simple acyl groups under the same conditions. thieme-connect.com
While there are examples of C-H arylation on N-trifluoroacetyl amino acids, such as tryptophan, these reactions occur at the C(sp²)–H bonds of the aromatic indole ring, which is electronically and sterically distinct from the saturated C(sp³)–H bonds of the pyrrolidine ring. researchgate.net Therefore, C-H activation strategies for functionalizing this compound typically necessitate the installation of an additional, more effective directing group elsewhere on the molecule.
Derivatization and Structural Diversification of N Trifluoroacetyl Pyrrolidine
Synthesis of Substituted Pyrrolidine (B122466) Derivatives Utilizing N-(Trifluoroacetyl)pyrrolidine as an Intermediate
This compound and its derivatives are valuable intermediates in multi-step syntheses where the trifluoroacetyl group is ultimately modified or removed to yield the final target molecule. This group can facilitate key bond-forming reactions before being cleaved under specific conditions.
One notable application is in the scalable synthesis of biologically relevant spirocyclic pyrrolidines. acs.org In these synthetic routes, an N-trifluoroacetyl-protected amine can be used as a precursor. The trifluoroacetyl group is stable through various reaction steps, including the construction of the spirocyclic system, and is later removed. For instance, N-Trifluoroacetyl-protected amine 20 was treated with sodium hydroxide (B78521) in methanol (B129727) to cleave the acyl group, yielding the corresponding free amine, tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1p ), in 94% yield. acs.org
Another powerful strategy involves the reductive C–N bond cleavage of N-acyl pyrrolidines using photoredox and Lewis acid catalysis. acs.org This method allows for the selective cleavage of the otherwise inert C2–N bond in the pyrrolidine ring. N-benzyl pyrrolidines with an acyl group, such as an ester, can undergo ring-opening reactions to form various functionalized products. For example, the reaction of proline derivative 1g with a styrene (B11656) derivative under photoredox conditions can lead to the formation of lactone 6a . acs.org This transformation showcases the utility of the N-acyl group in enabling unique, radical-mediated transformations that were not achievable through traditional reductive methods. acs.org
Furthermore, this compound derivatives are key intermediates in one-pot sequential reactions, such as the Joullié–Ugi reaction for synthesizing peptidomimetics. acs.org In a synthesis of polyhydroxylated pyrrolidine derivatives, a lactam containing the N-trifluoroacetyl group is first reduced to form a cyclic imine. This reactive intermediate is then immediately subjected to a multi-component Ugi reaction to build a complex peptide-like structure. The N-trifluoroacetyl group remains during this key C-C bond-forming sequence and can be carried into the final product or further modified. For example, (2S,3R,4R)-3,4-Bis(benzyloxy)-N-tert-butyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide (22 ) was synthesized via this sequential lactam reduction/Joullié–Ugi reaction approach. acs.org
| Starting Material | Key Transformation | Product | Yield | Reference |
|---|---|---|---|---|
| N-Trifluoroacetyl-protected amine 20 | Deprotection (NaOH, MeOH) | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1p) | 94% | acs.org |
| N-Acyl pyrrolidine 1g | Reductive C–N bond cleavage and cyclization | Lactone 6a | - | acs.org |
| Gluco-lactam with N-trifluoroacetyl group | Sequential lactam reduction/Joullié–Ugi reaction | (2S,3R,4R)-3,4-Bis(benzyloxy)-N-tert-butyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide (22) | 38% | acs.org |
Preparation of Hybrid Molecules Containing the this compound Moiety
The this compound scaffold is frequently incorporated as a core structural unit into larger, hybrid molecules to impart specific biological or chemical properties. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance electron density, lipophilicity, and metabolic stability. brieflands.com
A key strategy in drug discovery is the hybridization of peptides with small molecules to enhance their therapeutic properties. nih.gov The N-(trifluoroacetyl) group has been used in this context. For instance, researchers have incorporated an ε-N-trifluoroacetyl group into peptide libraries to screen for inhibitors of specific enzymes like SIRT2. nih.gov This approach combines the targeting ability of peptides with the reactive or binding properties of the small molecule moiety.
In another example, new derivatives of (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide (B126068) were synthesized via a one-pot reaction. brieflands.com These compounds, which feature the this compound core linked to an N-aryl group, were designed to possess a range of biological activities and were investigated for their effects on human hepatoma cancer cells. brieflands.com
The synthesis of complex heterocyclic systems also utilizes the this compound structure. For example, S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole is a chiral indole (B1671886) derivative that serves as a building block for more complex molecules, leveraging the stereochemical specificity of the pyrrolidine component for applications in asymmetric synthesis.
| Hybrid Molecule Class | Synthetic Strategy | Purpose/Application | Reference |
|---|---|---|---|
| Peptide-small molecule hybrids | Incorporation of ε-N-trifluoroacetyl group into peptide libraries | Screening for enzyme inhibitors (e.g., SIRT2) | nih.gov |
| N-aryl-pyrrolidine-2-carboxamides | One-pot reaction of trans-4-hydroxy proline and an imidoyl chloride | Investigation of biological activities, such as anticancer effects | brieflands.com |
| Pyrrolidine-indole hybrids | Multi-step synthesis involving palladium-catalyzed cross-coupling and N-trifluoroacetylation | Building blocks for asymmetric synthesis |
Regioselective and Stereoselective Derivatization Strategies
Controlling the regio- and stereochemistry of reactions involving the pyrrolidine ring is paramount for synthesizing specific, functionally active molecules. The N-trifluoroacetyl group plays a critical role in directing these outcomes.
A prominent example of stereoselective derivatization is the use of (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (TPC), also known as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride. scientificlabs.co.uklookchem.comsigmaaldrich.com This chiral derivatizing agent (CDA) is widely employed for the enantioseparation of chiral amines, such as cathinone (B1664624) and amphetamine derivatives, using gas chromatography-mass spectrometry (GC-MS). scientificlabs.co.ukresearchgate.net The TPC reagent reacts with the primary or secondary amine of a racemic analyte to form a pair of diastereomers. researchgate.net Because diastereomers have different physical properties, they can be separated on a standard achiral chromatography column, allowing for the quantification of each original enantiomer. researchgate.netdoi.org This indirect chiral separation method offers flexibility and is a cornerstone in forensic and toxicological analysis. doi.org
The N-acyl group can also direct the regioselectivity of C-H functionalization reactions. While direct examples for the trifluoroacetyl group on pyrrolidine are specific, analogous directing groups like the N-pivaloyl group have been shown to be highly effective in directing rhodium-catalyzed C-H activation to unfavorable positions on attached aromatic systems, such as the C7 position of indoles. researchgate.net This principle highlights the capacity of bulky N-acyl groups to control the position of further substitution by interacting with the metal catalyst.
Furthermore, in the synthesis of polyfluoroalkyl-substituted pyrroles from N-(β-polyfluoroacyl)vinyl derivatives of proline, the reaction conditions can influence the regioselectivity of the outcome. nuph.edu.ua The use of trifluoroacetic anhydride (B1165640) can promote the formation of polyfluoroalkyl-containing pyrroles, which are precursors to the corresponding substituted pyrrolidines. nuph.edu.ua
| Strategy | Reagent/Method | Application | Selectivity Type | Reference |
|---|---|---|---|---|
| Chiral Derivatization | (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (TPC) | Enantioseparation of chiral amines (e.g., cathinones) by GC-MS | Stereoselective | scientificlabs.co.ukresearchgate.netdoi.org |
| Directed C-H Functionalization | N-acyl group (e.g., N-pivaloyl as an analogue) with a Rhodium catalyst | Directing olefination to specific positions (e.g., C7 of indole) | Regioselective | researchgate.net |
| Cyclization Control | Trifluoroacetic anhydride | Synthesis of polyfluoroalkyl-containing pyrroles from proline derivatives | Regioselective | nuph.edu.ua |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic techniques are indispensable for real-time analysis of chemical reactions and for piecing together the intricate steps of a reaction mechanism.
In-Situ NMR Spectroscopy for Kinetic and Mechanistic Studies
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing chemical reactions as they happen. It allows researchers to track the consumption of reactants and the formation of intermediates and products over time, providing valuable kinetic data. For instance, the formation of N-(Trifluoroacetyl)pyrrolidine from pyrrolidine (B122466) and a trifluoroacetylating agent can be monitored directly in the NMR tube. By acquiring spectra at regular intervals, the reaction rate can be determined.
Furthermore, NMR studies, including two-dimensional techniques like COSY, can help elucidate reaction mechanisms. rsc.org For example, in the context of more complex pyrrolidine derivatives, NMR has been used to study the selective cleavage of the C-N bond, a process that can be influenced by the nature of the N-acyl group, such as a trifluoroacetyl group. acs.org Mechanistic investigations using NMR can reveal the role of catalysts and reagents in promoting specific reaction pathways. acs.org The presence of the trifluoroacetyl group introduces a fluorine signal (¹⁹F NMR) which can be a sensitive probe for monitoring the reaction progress and identifying fluorinated species.
High-Resolution Mass Spectrometry for Reaction Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of reaction products, providing highly accurate mass measurements that allow for the determination of elemental compositions. researchgate.net This technique is crucial for confirming the identity of this compound and its derivatives by matching the experimentally determined mass to the calculated exact mass. acs.orgrsc.org
In the synthesis of complex molecules containing the this compound moiety, HRMS is used to verify the structure of the final products and any isolable intermediates. rsc.org For example, in the synthesis of novel anti-cancer agents, HRMS confirmed the molecular formula of complex pyrazolopyrimidine derivatives incorporating an this compound-2-carbonyl group. rsc.org The fragmentation patterns observed in HRMS/MS experiments can also provide valuable structural information, helping to piece together the different components of a molecule. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products
Chromatography is essential for separating the components of a reaction mixture and for assessing the purity of the desired product.
Advanced HPLC and GC for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and analyzing complex mixtures. ncsu.edu The choice between HPLC and GC often depends on the volatility and thermal stability of the analytes. For this compound and its derivatives, both techniques can be applicable.
GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of pyrrolidine with a trifluoroacetyl group increases its volatility, making it amenable to GC analysis. nih.gov Advanced GC techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide enhanced resolution for very complex mixtures. nih.govcore.ac.uk
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. ncsu.edu In the context of this compound derivatives, HPLC is often used for purification and purity assessment. vulcanchem.com For example, reversed-phase HPLC is a common method for purifying peptides and other polar molecules containing the this compound scaffold.
Chiral Chromatography for Enantiomeric Excess Determination
Many synthetic routes to pyrrolidine derivatives produce chiral molecules. Determining the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is critical, especially in pharmaceutical research where different enantiomers can have vastly different biological activities. nih.gov
Chiral chromatography is the gold standard for separating enantiomers and determining their ratio. This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) in either GC or HPLC. These columns are designed to interact differently with the two enantiomers, leading to their separation. google.com For example, cyclodextrin-based chiral GC columns are widely used for the separation of enantiomers. sigmaaldrich.com
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.govscispace.com A common CDA is (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC), which reacts with chiral amines to form diastereomeric amides that can be separated by GC or HPLC. nih.govscispace.comsmolecule.comresearchgate.net
The N-(trifluoroacetyl) group itself can be part of the chiral molecule whose enantiomeric excess needs to be determined. For instance, in the synthesis of chiral pyrrolidine-containing compounds, chiral HPLC or GC is essential to confirm the stereochemical outcome of the reaction. google.com
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a crystalline compound, providing definitive information about its absolute and relative stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the molecule.
In the study of this compound derivatives, X-ray crystallography has been used to:
Confirm the absolute configuration of chiral centers. acs.org
Determine the relative stereochemistry of multiple chiral centers within a molecule. researchgate.net
For example, the crystal structures of complex molecules incorporating the this compound moiety have been determined to unambiguously establish their stereochemistry. acs.orggoogleapis.com This information is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific biological functions.
Theoretical and Computational Investigations of N Trifluoroacetyl Pyrrolidine
Quantum Chemical Studies on Electronic Structure and Reactivity
No dedicated quantum chemical studies on the electronic structure and reactivity of N-(Trifluoroacetyl)pyrrolidine have been identified in the current body of scientific literature. Such studies, which would typically involve methods like Density Functional Theory (DFT) or ab initio calculations, are essential for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. This information is fundamental for predicting its behavior in chemical reactions. Without these studies, a detailed, data-driven analysis of its electronic properties remains unavailable.
Molecular Modeling and Dynamics Simulations of Reaction Pathways
There is no available research detailing molecular modeling or dynamics simulations specifically for the reaction pathways of this compound. Molecular dynamics simulations would provide insights into the conformational landscape, solvent effects, and the energy barriers of potential reactions involving this compound. The absence of such studies limits the understanding of its kinetic and thermodynamic profiles in various chemical environments.
Prediction of Novel Reactivity and Selectivity Profiles
In the absence of foundational quantum chemical and molecular modeling data, no computational predictions on the novel reactivity or selectivity profiles of this compound have been published. Predictive studies rely on established computational models to forecast how a molecule will behave under different conditions or with various reactants. Without prior computational characterization, such predictions for this compound have not been undertaken or reported.
Structure-Reactivity Relationship (SRR) Analysis
Specific Structure-Reactivity Relationship (SRR) analyses for this compound are not found in the reviewed literature. While SRR studies have been conducted on broader classes of pyrrolidine (B122466) derivatives, these are in the context of their interaction with biological targets and involve much larger, more complex molecules. A focused computational SRR analysis, which would correlate specific structural features of this compound with its chemical reactivity, has not been documented.
Applications of N Trifluoroacetyl Pyrrolidine in Synthetic Organic Chemistry and Materials Science
Utility as a Chiral Auxiliary or Ligand Precursor
The pyrrolidine (B122466) ring is a foundational structural motif in many successful chiral auxiliaries and ligands used in asymmetric synthesis. nih.govunibo.it These auxiliaries guide the stereochemical outcome of a reaction, while chiral ligands are crucial for the efficacy of asymmetric metal catalysts. nih.gov
However, based on a review of available scientific literature, there are no widely reported applications of N-(Trifluoroacetyl)pyrrolidine specifically serving as a chiral auxiliary to control stereoselective transformations or as a direct precursor in the synthesis of chiral ligands for catalysis. Research in this area has predominantly focused on other N-substituted pyrrolidine derivatives.
Role as a Building Block in Complex Molecule Synthesis
The incorporation of fluorinated groups and pyrrolidine rings is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.govnih.gov Consequently, substituted pyrrolidines are valuable chiral building blocks. nih.gov
The primary documented role of a direct derivative of this compound as a building block is in the field of peptide synthesis. Specifically, N-Trifluoroacetyl-L-prolyl chloride is utilized as a reagent for synthesizing peptides and amino acid derivatives, where the trifluoroacetyl group serves as a protecting group for the proline nitrogen atom during peptide coupling reactions. smolecule.com This allows for the controlled, sequential addition of amino acids to build a desired peptide chain. The high reactivity of the acyl chloride facilitates amide bond formation.
Application in the Synthesis of Agrochemicals or Specialty Chemicals (Non-Biological/Non-Clinical)
Fluorine-containing molecules, particularly those with trifluoromethyl groups, are of significant interest in the agrochemical industry due to their enhanced biological activity and stability. However, there is no specific information in the available literature detailing the use of this compound as a synthetic intermediate or building block in the production of agrochemicals or other non-biological specialty chemicals.
Use in Analytical Chemistry as a Chiral Derivatization Reagent
The most prominent and well-documented application of the this compound scaffold is in analytical chemistry, specifically as a chiral derivatization reagent (CDR). The acid chloride derivative, (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride, commonly abbreviated as L-TPC, is a vital tool for the enantioseparation of chiral compounds, particularly primary and secondary amines. smolecule.com
This technique is especially crucial in forensic and clinical toxicology for the analysis of psychoactive substances like amphetamines and synthetic cathinones ("bath salts"), which often exist as enantiomers with different pharmacological potencies. nih.govnih.gov The indirect method of chiral separation is employed, which involves the reaction of a racemic analyte with a single enantiomer of the CDR (L-TPC). This reaction converts the pair of enantiomers into a pair of diastereomers.
The fundamental principle of this application is that enantiomers possess identical physical properties and thus cannot be separated by standard chromatographic techniques, which utilize achiral stationary phases. Diastereomers, however, have different physical properties and can be separated. The reaction of a racemic mixture of an amine (containing both R- and S-enantiomers) with enantiomerically pure L-TPC (the S-enantiomer) produces two distinct diastereomeric amides: (S,R)-amide and (S,S)-amide. These diastereomers can then be readily separated and quantified using conventional gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
The trifluoroacetyl group enhances the volatility of the resulting derivatives, making them well-suited for GC analysis, while the proline backbone provides the necessary chiral center for diastereomer formation. smolecule.com Research has demonstrated the successful resolution of numerous amphetamine, cathinone (B1664624), and benzofury derivatives using this method, achieving high resolution values (Rs) that indicate excellent separation between the diastereomeric peaks. nih.gov
Table 1: Application of L-TPC in Chiral Derivatization
| Analyte Class | Analytical Technique | Purpose | Result | Reference(s) |
|---|---|---|---|---|
| Amphetamine Derivatives | GC-MS | Enantiomeric Separation | Successful resolution of 14 derivatives into their enantiomers. | nih.gov |
| Cathinone Derivatives | GC-MS | Enantiomeric Separation & Purity Analysis | Successful enantioseparation of 18 derivatives; investigation of racemic composition. | nih.govnih.govresearchgate.net |
| Benzofury Derivatives | GC-MS | Enantiomeric Separation | Successful resolution of enantiomers in multicomponent samples. | nih.gov |
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of N-(Trifluoroacetyl)pyrrolidine chemistry with continuous flow reactors and automated synthesis platforms represents a significant frontier for enhancing reaction efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. dokumen.pub
A key area of development is the trifluoroacetylation step itself. Research has demonstrated that the trifluoroacetylation of amine intermediates can be effectively carried out in chip reactors at elevated temperatures, significantly reducing reaction times. beilstein-journals.org For instance, a fully automated, multi-step flow synthesis has been developed for complex molecules, incorporating a trifluoroacetylation step that proceeds at 80°C with a residence time of just 3.5 minutes. beilstein-journals.org This contrasts sharply with batch methods that often require longer reaction times and more complex workups. The efficient synthesis of focused libraries of drug-like trisubstituted pyrrolidines has been successfully demonstrated by combining flow and batch chemistries, showcasing the power of integrating these innovative tools in the drug discovery process. acs.org
The table below illustrates a comparative example of trifluoroacetylation in different synthesis modes.
| Feature | Batch Synthesis | Flow Chemistry / Automated Platform |
| Reaction Vessel | Round-bottom flask | Microreactor or PFA coil beilstein-journals.org |
| Temperature Control | Oil bath, less precise | Automated heating block, highly precise beilstein-journals.org |
| Reaction Time | Hours | Minutes (e.g., 3.5 min residence time) beilstein-journals.org |
| Scalability | Limited by vessel size | Achieved by running for longer times ("scale-out") |
| Safety | Handling of bulk reagents | Smaller volumes at any given time, enhanced safety |
Automated platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries for screening. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for the synthesis of this compound derivatives can be quickly identified. This approach has been used to create libraries of pharmaceutically relevant structures, accelerating the early phases of drug discovery. acs.org
Exploration of Novel Catalytic Systems for Transformations
The development of novel catalytic systems is crucial for accessing new derivatives of this compound and for functionalizing the pyrrolidine (B122466) ring in innovative ways. Research is moving beyond traditional methods to explore photoredox, enzymatic, and advanced transition-metal catalysis.
A promising frontier is the use of photoredox catalysis. Visible-light-promoted reactions offer mild and efficient pathways for transformations. For example, a combination of Lewis acid and photoredox catalysis has been shown to enable the selective cleavage of the C2–N bond in N-acylated pyrrolidines. nih.gov This strategy, involving single-electron transfer to the amide, opens up unprecedented routes for "skeletal remodeling" of the pyrrolidine core, allowing for its conversion into other valuable structures like aziridines or tetrahydrofurans. nih.gov While demonstrated on N-benzoyl pyrrolidines, this catalytic concept holds significant potential for the transformation of this compound derivatives. nih.gov Furthermore, visible-light-promoted radical trifluoroacetylation of alkenes using trifluoroacetic anhydride (B1165640) provides a modern, catalytic approach to forming trifluoroacetylated compounds. chemrxiv.org
Transition-metal catalysis continues to evolve, enabling precise functionalization. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to install functional groups on complex molecules containing the this compound scaffold. Future research is likely to focus on the stereospecific cross-coupling of the pyrrolidine ring itself, where the N-trifluoroacetyl group has been found to be optimal for promoting the selective transfer of the nitrogen-containing stereocenter from an alkyltin nucleophile in Stille couplings. nsf.gov
The table below summarizes emerging catalytic strategies.
| Catalytic System | Transformation Type | Potential Application for this compound | Research Finding |
| Photoredox + Lewis Acid | Skeletal Remodeling (C-N Cleavage) | Ring-opening and functionalization of the pyrrolidine core. nih.gov | Enables cleavage of the inert C2-N bond in N-acylated pyrrolidines. nih.gov |
| Palladium-Catalysis | Cross-Coupling | Introduction of aryl, acyl, and alkynyl groups. nsf.gov | The N-trifluoroacetyl group promotes optimal selectivity in stereospecific cross-coupling reactions. nsf.gov |
| Enzymatic Catalysis | Asymmetric Synthesis | Chiral synthesis of pyrrolidine precursors. | Engineered transaminases have been explored for asymmetric pyrrolidine synthesis. |
| Visible-Light Promotion | Trifluoroacetylation | Direct formation of trifluoroacetylated compounds from alkenes. chemrxiv.org | Allows for radical trifluoroacetylation using trifluoroacetic anhydride as the source. chemrxiv.org |
Sustainable Chemistry Aspects and Waste Minimization
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future objective. This involves developing processes that reduce energy consumption, use renewable resources, and minimize waste generation.
One of the most promising avenues is the use of alternative energy sources. Concentrated solar radiation (CSR), for example, has been successfully used as a renewable energy source to drive the synthesis of related heterocyclic compounds, achieving high yields in minutes. nih.gov Coupling CSR with natural, biodegradable catalysts like lemon juice represents a truly green approach that could be adapted for the synthesis of this compound and its derivatives, drastically reducing the carbon footprint compared to conventional heating methods. nih.gov
The principles of sustainable chemistry are also inherently linked to the advancements in flow chemistry and catalysis discussed previously.
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Highly efficient catalysts, even when used in small amounts, can prevent large quantities of waste. For instance, visible-light-promoted reactions can often be performed at room temperature, reducing energy consumption, and catalytic C-H functionalization or cross-coupling reactions increase atom economy by avoiding the need for pre-functionalized starting materials. chemrxiv.org
Future research will focus on quantifying the "greenness" of synthetic routes using metrics like Atom Economy, E-Factor, and Process Mass Intensity (PMI), and on replacing hazardous solvents and reagents with more environmentally benign alternatives.
Computational Design and Optimization of Novel Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of this compound-based molecules with desired properties, particularly in medicinal chemistry. These in silico methods allow researchers to predict molecular properties, understand drug-receptor interactions, and design novel derivatives with enhanced activity and selectivity before committing to costly and time-consuming laboratory synthesis.
A key application is in the design of enzyme inhibitors. For example, computational approaches have been used to design novel neuraminidase inhibitors based on pyrrolidine scaffolds. researchgate.net Techniques such as molecular docking can predict the binding poses of derivatives within the active site of a target protein, while 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can build models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models help identify which structural modifications are likely to improve potency.
The trifluoromethyl group itself is often incorporated into drug candidates to modulate properties like metabolic stability and binding affinity, making computational analysis of its effects particularly valuable. brieflands.com Theoretical calculations and computational screening can guide the synthesis of derivatives with optimized characteristics. For instance, computational studies can help in the design of peptidomimetics or enzyme inhibitors where the this compound scaffold mimics natural amino acid backbones while providing resistance to metabolic degradation.
The workflow for computational design typically involves the steps outlined in the table below.
| Step | Description | Computational Tool/Method | Outcome |
| 1. Target Identification | Identifying a biological target (e.g., an enzyme, receptor). | - | A validated protein structure. |
| 2. Docking Studies | Predicting the binding mode of a lead compound (e.g., an this compound derivative) to the target. | Molecular Docking Software (e.g., AutoDock, Glide) | A model of the ligand-protein complex, identifying key interactions. |
| 3. Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Genetic Algorithms, Catalyst | A 3D model showing key hydrogen bond donors/acceptors, hydrophobic regions, etc. researchgate.net |
| 4. In Silico Screening | Searching virtual libraries of compounds to find new molecules that fit the pharmacophore model. | Virtual Screening Platforms | A list of hit compounds for potential synthesis. |
| 5. Derivative Optimization | Designing novel derivatives of a lead compound with predicted improvements in activity or pharmacokinetics. | 3D-QSAR, Free Energy Perturbation (FEP) | Optimized lead candidates with specific structural modifications suggested for synthesis. researchgate.net |
Future perspectives in this area involve the use of artificial intelligence and machine learning to analyze vast datasets and predict the properties of novel this compound derivatives with even greater accuracy, further streamlining the path from molecular design to functional application.
Conclusion and Outlook
Summary of Key Academic Contributions and Advancements
The primary academic contribution of N-(Trifluoroacetyl)pyrrolidine and its derivatives lies in the field of analytical chemistry, specifically as a highly effective chiral derivatizing agent. The most notable derivative, (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride, has been instrumental in the stereoselective analysis of a variety of chiral compounds. Its principal application is in the enantiomeric separation of psychoactive substances, such as cathinone (B1664624) and amphetamine-related drugs, using gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukkrackeler.com This has significant implications for forensic science and pharmacology, where the determination of enantiomeric composition is crucial for understanding the biological activity and legal status of these substances.
The trifluoroacetyl group plays a critical role in the efficacy of these derivatizing agents. Its strong electron-withdrawing nature enhances the volatility and thermal stability of the resulting diastereomeric derivatives, which is essential for GC analysis. Furthermore, the introduction of a chiral center via the pyrrolidine (B122466) backbone allows for the successful separation of enantiomers that would otherwise be indistinguishable by non-chiral chromatographic methods.
Advancements in the application of this compound derivatives have led to the development of robust and sensitive analytical methods for the determination of drug enantiomers in complex biological matrices like urine and plasma. sigmaaldrich.comsigmaaldrich.comkrackeler.com This has been pivotal in pharmacokinetic and metabolic studies of chiral drugs, providing valuable insights into their stereoselective disposition in the body.
While the primary focus of research has been on its role as a derivatizing agent, the broader field of chiral pyrrolidine-based organocatalysis has seen significant advancements. nih.govunibo.it The pyrrolidine scaffold is a cornerstone in asymmetric synthesis, and the introduction of various substituents on the pyrrolidine ring has been a key strategy in the development of novel organocatalysts. nih.govunibo.it Although this compound itself has not been extensively explored as a catalyst, its structural motif is central to this innovative area of research.
Table 1: Key Applications of this compound Derivatives
| Application Area | Specific Use | Analytical Technique | Significance |
| Forensic Science | Enantiomeric separation of psychoactive drugs (e.g., cathinones, amphetamines) | GC-MS | Determination of the legal status and pharmacological properties of controlled substances. |
| Pharmacology | Estimation of drug enantiomers in biological samples (urine, plasma) | GC-MS | Pharmacokinetic and metabolic studies of chiral drugs. |
| Analytical Chemistry | Chiral derivatization of various amine- and alcohol-containing compounds | GC-MS | Enabling the separation and quantification of enantiomers. |
Unaddressed Research Challenges and Future Opportunities
Despite its established utility, the full potential of this compound in chemical synthesis remains largely untapped, presenting several avenues for future research.
Another opportunity lies in expanding the scope of its application as a chiral derivatizing agent. While its use in the analysis of amphetamine-type stimulants is well-documented, its potential for the derivatization of other classes of chiral compounds, such as amino acids, alcohols, and other pharmaceuticals, could be further explored. Developing new methodologies for derivatization under milder conditions and for a broader range of functional groups would enhance its versatility.
The synthesis of novel chiral building blocks derived from this compound is another promising research direction. The trifluoroacetyl group can serve as a protecting group that can be removed under specific conditions, allowing for further functionalization of the pyrrolidine ring. This could open up pathways to new and complex chiral molecules with potential applications in medicinal chemistry and materials science. nih.govbuchler-gmbh.comsigmaaldrich.com
Furthermore, there is a need for more detailed mechanistic studies to understand the role of the trifluoroacetyl group in both derivatization reactions and potential catalytic cycles. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates involved, guiding the rational design of more efficient and selective reagents and catalysts.
Table 2: Potential Future Research Directions for this compound
| Research Area | Specific Focus | Potential Outcome |
| Asymmetric Organocatalysis | Design and synthesis of this compound-based catalysts for various asymmetric reactions. | Discovery of novel catalysts with unique reactivity and selectivity. |
| Chiral Derivatization | Expansion of the substrate scope to other classes of chiral compounds (e.g., amino acids, β-blockers). | Development of new and versatile analytical methods for enantiomeric separation. |
| Synthetic Chemistry | Utilization of this compound as a chiral building block for the synthesis of complex molecules. | Access to novel chiral compounds with potential biological or material properties. |
| Mechanistic Studies | Investigation of the electronic and steric effects of the trifluoroacetyl group on reactivity and selectivity. | Rational design of improved derivatizing agents and catalysts. |
Broader Impact of this compound Research in Chemical Innovation
The research and application of this compound, while seemingly specialized, have a broader impact on several areas of chemical innovation.
The development of robust methods for chiral separation using this compound derivatives has significantly contributed to the broader field of stereochemistry and its application in drug discovery and development. The ability to accurately determine the enantiomeric purity of drug candidates is a regulatory requirement and is essential for ensuring their safety and efficacy. The tools and techniques refined through the use of reagents like this compound have a direct impact on the quality control and assurance of pharmaceuticals.
Furthermore, the exploration of fluorinated organic molecules, such as this compound, is a rapidly growing area of research with significant implications for medicinal chemistry. The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The study of this compound contributes to the fundamental understanding of how fluorine substitution can be used to fine-tune the properties of bioactive compounds.
The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. unipa.itnih.gov Research into the synthesis and modification of pyrrolidine derivatives, including those with a trifluoroacetyl group, expands the toolbox available to medicinal chemists for the design of new therapeutic agents.
In the context of green chemistry, the development of highly efficient catalytic systems is a major goal. While the catalytic potential of this compound is still to be fully realized, the broader research into pyrrolidine-based organocatalysts contributes to the development of environmentally benign synthetic methods that avoid the use of toxic and expensive heavy metals. nih.gov
Q & A
Q. What are the optimal synthetic methods for introducing the trifluoroacetyl group onto pyrrolidine?
The trifluoroacetyl group is typically introduced via acetylation of pyrrolidine using trifluoroacetic anhydride (TFAA) under mild conditions. Key parameters include:
- Solvent choice : Dichloromethane or THF, which minimize side reactions.
- Temperature : Room temperature to 40°C, avoiding decomposition.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction.
Reaction progress should be monitored via <sup>19</sup>F NMR to confirm the disappearance of TFAA (δ –70 to –75 ppm) and emergence of the N-TFA-pyrrolidine signal (δ –60 to –65 ppm) .
Q. How can N-(Trifluoroacetyl)pyrrolidine be structurally characterized using spectroscopic techniques?
- <sup>1</sup>H NMR : The pyrrolidine ring protons appear as multiplet signals between δ 1.8–3.5 ppm, while the trifluoroacetyl group does not split due to its symmetry.
- <sup>19</sup>F NMR : A singlet at δ –60 to –65 ppm confirms the presence of the CF₃ group.
- X-ray crystallography : Resolves conformational details, such as Z/E isomerism and hydrogen-bonding patterns (e.g., intramolecular N–H···O interactions observed in related N-TFA compounds) .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect residual solvents or byproducts .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence reaction mechanisms in organocatalysis or cyclization reactions?
The electron-withdrawing CF₃ group stabilizes transition states via inductive effects, accelerating cyclization reactions (e.g., intramolecular Fischer indole analogs). Kinetic studies show a 2–3× rate increase compared to acetylated analogs. Mechanistic insights are gained through <sup>13</sup>C isotopic labeling and DFT calculations to map electron density redistribution .
Q. What strategies mitigate side reactions during deprotection of the trifluoroacetyl group?
Deprotection using K₂CO₃ in aqueous acetonitrile (1:1 v/v) at 50°C for 2–4 hours minimizes hydrolysis of sensitive functional groups. Key considerations:
- pH control : Maintain pH 8–9 to avoid over-hydrolysis.
- Monitoring : Track deprotection via <sup>19</sup>F NMR (disappearance of CF₃ signal) .
Q. How does the trifluoroacetyl group affect molecular conformation and intermolecular interactions?
X-ray studies reveal that the CF₃ group induces a planar conformation in pyrrolidine derivatives, facilitating intramolecular hydrogen bonds (e.g., N–H···O=C interactions). This rigidity enhances crystallinity and influences packing motifs, as seen in N-TFA-pyrrolidine derivatives with parallel molecular alignment .
Q. How can discrepancies in spectroscopic data for N-TFA-pyrrolidine derivatives be resolved?
- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals. DEPT-135 confirms carbon hybridization.
- Computational modeling : Compare experimental <sup>19</sup>F shifts with DFT-predicted values to validate assignments.
- Crystallographic validation : Resolve ambiguous NOE effects or coupling constants .
Q. What methodologies assess the biological activity of this compound derivatives in cancer research?
- Cytotoxicity assays : MTT or CellTiter-Glo® assays (e.g., IC₅₀ values for HepG2 cells treated at 15–125 µg/mL for 24–72 hours).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.
- Structure-activity relationships (SAR) : Modify the pyrrolidine core or substituents to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
